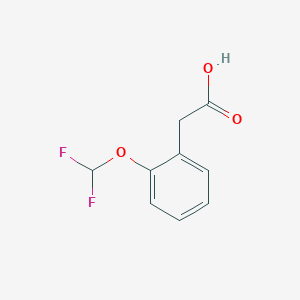

2-(Difluoromethoxy)phenylacetic acid

Beschreibung

BenchChem offers high-quality 2-(Difluoromethoxy)phenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Difluoromethoxy)phenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[2-(difluoromethoxy)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c10-9(11)14-7-4-2-1-3-6(7)5-8(12)13/h1-4,9H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQSIEUGDICOLBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378896 | |

| Record name | 2-(DIFLUOROMETHOXY)PHENYLACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86867-68-7 | |

| Record name | 2-(DIFLUOROMETHOXY)PHENYLACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Difluoromethoxy)phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 2-(Difluoromethoxy)phenylacetic acid. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.

Core Chemical Properties

2-(Difluoromethoxy)phenylacetic acid is a halogenated derivative of phenylacetic acid. The introduction of the difluoromethoxy group at the ortho position of the phenyl ring is expected to significantly influence its chemical and biological characteristics compared to the parent compound.

Table 1: General and Predicted Physicochemical Properties

| Property | Value | Source |

| CAS Number | 86867-68-7 | Commercial Suppliers |

| Molecular Formula | C₉H₈F₂O₃ | Commercial Suppliers |

| Molecular Weight | 202.15 g/mol | Commercial Suppliers |

| Predicted Boiling Point | 286.0 ± 35.0 °C | ChemicalBook |

| Predicted Density | 1.328 ± 0.06 g/cm³ | ChemicalBook |

| Predicted pKa | 4.07 ± 0.10 | ChemicalBook |

Synthesis and Purification

Experimental Protocol: Hypothetical Synthesis

This proposed synthesis involves two key steps: difluoromethylation of a phenolic precursor followed by conversion of a suitable functional group to the carboxylic acid.

Step 1: Difluoromethylation of 2-Hydroxyphenylacetonitrile

This step is adapted from a general procedure for the difluoromethylation of phenols.

-

Materials: 2-Hydroxyphenylacetonitrile, Sodium Chlorodifluoroacetate (CF₂ClCO₂Na), Cesium Carbonate (Cs₂CO₃), Dimethylformamide (DMF), Water.

-

Procedure:

-

To a solution of 2-hydroxyphenylacetonitrile in DMF and water, add cesium carbonate.

-

Heat the mixture to the desired reaction temperature (e.g., 100-120 °C).

-

Add sodium chlorodifluoroacetate portion-wise over a period of time.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture and perform an aqueous work-up. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-(difluoromethoxy)phenylacetonitrile.

-

Step 2: Hydrolysis of 2-(Difluoromethoxy)phenylacetonitrile

This step is a standard procedure for the hydrolysis of nitriles to carboxylic acids.

-

Materials: Crude 2-(difluoromethoxy)phenylacetonitrile, Sulfuric Acid (aqueous solution, e.g., 50-70%).

-

Procedure:

-

Add the crude 2-(difluoromethoxy)phenylacetonitrile to an aqueous solution of sulfuric acid.

-

Heat the mixture under reflux for several hours until the hydrolysis is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and pour it onto ice water.

-

The product, 2-(Difluoromethoxy)phenylacetic acid, should precipitate as a solid.

-

Collect the solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

-

Purification Protocol

The crude 2-(Difluoromethoxy)phenylacetic acid can be purified by recrystallization.

-

Solvent Selection: A suitable solvent system would be a mixture of an organic solvent in which the compound is soluble at high temperatures and poorly soluble at low temperatures (e.g., toluene, ethyl acetate) and a co-solvent in which it is less soluble (e.g., hexane, heptane).

-

Procedure:

-

Dissolve the crude solid in a minimal amount of the hot solvent.

-

If necessary, filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

-

Experimental Workflow: Synthesis and Purification

Caption: A generalized workflow for the synthesis and purification of 2-(Difluoromethoxy)phenylacetic acid.

Spectroscopic Data (Predicted and Inferred)

No specific, experimentally verified spectroscopic data for 2-(Difluoromethoxy)phenylacetic acid is currently available in public databases. The following data is inferred from the analysis of structurally similar compounds.

Table 2: Inferred Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (multiplets, ~7.0-7.5 ppm)- Methylene protons (-CH₂-, singlet, ~3.7 ppm)- Difluoromethoxy proton (-OCHF₂-, triplet, characteristic downfield shift) |

| ¹³C NMR | - Carboxylic acid carbon (~175-180 ppm)- Aromatic carbons (~110-160 ppm)- Methylene carbon (~40 ppm)- Difluoromethoxy carbon (triplet due to C-F coupling) |

| IR Spectroscopy | - Broad O-H stretch from carboxylic acid (~2500-3300 cm⁻¹)- C=O stretch from carboxylic acid (~1700 cm⁻¹)- C-O stretch (~1200-1300 cm⁻¹)- C-F stretches (~1000-1100 cm⁻¹) |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z 202.04- Fragments corresponding to loss of COOH, OCHF₂, and other characteristic cleavages. |

Potential Biological Activity and Signaling Pathways

While direct biological data for 2-(Difluoromethoxy)phenylacetic acid is limited, research on structurally related compounds provides valuable insights into its potential therapeutic applications, particularly as an anti-inflammatory agent.

A study on phenylacetic acid regioisomers bearing a difluoromethyl group has shown that these compounds can act as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[1] Specifically, 2-(1-Difluoromethyl-2-oxo-1,2-dihydropyridin-4-yl)phenylacetic acid demonstrated potent anti-inflammatory activity.[1] This suggests that the difluoromethyl moiety is a key pharmacophore for this dual inhibitory action.

The COX and LOX pathways are critical in the inflammatory response, leading to the production of prostaglandins and leukotrienes, respectively. By inhibiting both enzymes, compounds like the derivatives of 2-(Difluoromethoxy)phenylacetic acid could offer a broader spectrum of anti-inflammatory effects with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes.

Signaling Pathway: Inhibition of Arachidonic Acid Metabolism

Caption: Proposed mechanism of action via dual inhibition of COX and 5-LOX pathways.

Conclusion

2-(Difluoromethoxy)phenylacetic acid represents a promising scaffold for the development of novel therapeutic agents. Its structural features suggest the potential for significant biological activity, particularly in the context of inflammation. Further research is warranted to fully elucidate its chemical properties, develop efficient synthetic routes, and comprehensively evaluate its pharmacological profile. This guide provides a foundational resource to stimulate and support these future investigations.

References

Introduction: The Significance of the Difluoromethoxy Moiety

An In-Depth Technical Guide to 2-(Difluoromethoxy)phenylacetic Acid

This guide provides a comprehensive technical overview of 2-(Difluoromethoxy)phenylacetic acid (CAS No. 86867-68-7), a fluorinated building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its synthesis, characterization, applications, and the scientific rationale behind its utility in modern medicinal chemistry.

In the landscape of drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to modulate a compound's physicochemical and pharmacological properties. The difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable functional group. It can serve as a lipophilic bioisostere for hydroxyl (-OH) or amino (-NH) groups, potentially improving metabolic stability, membrane permeability, and binding affinity by altering lipophilicity and pKa[1]. 2-(Difluoromethoxy)phenylacetic acid is a key intermediate that provides a direct route to introduce this privileged moiety into more complex molecular architectures, particularly those based on the phenylacetic acid scaffold, which is a common feature in many active pharmaceutical ingredients (APIs), including non-steroidal anti-inflammatory drugs (NSAIDs)[2][3].

Physicochemical and Spectroscopic Properties

Accurate characterization is the bedrock of chemical synthesis and application. The key properties of 2-(Difluoromethoxy)phenylacetic acid are summarized below.

| Property | Value | Source(s) |

| CAS Number | 86867-68-7 | [4][5][6] |

| Molecular Formula | C₉H₈F₂O₃ | [5][6] |

| Molecular Weight | 202.16 g/mol | [5][6] |

| IUPAC Name | 2-[2-(difluoromethoxy)phenyl]acetic acid | [7] |

| Density | 1.328 g/cm³ | [7] |

| InChIKey | HQSIEUGDICOLBI-UHFFFAOYSA-N | [6] |

Spectroscopic Data Profile

The confirmation of the structure relies on a combination of spectroscopic techniques. The difluoromethoxy group provides highly characteristic signals.

| Technique | Expected Chemical Shift / Signal | Rationale |

| ¹H NMR | ~7.5-7.0 ppm (m, 4H, Ar-H), ~6.8 ppm (t, 1H, -OCH F₂, J ≈ 74 Hz), ~3.7 ppm (s, 2H, -CH ₂COOH) | The proton on the difluoromethoxy group appears as a characteristic triplet due to coupling with the two equivalent fluorine atoms. |

| ¹³C NMR | ~175 ppm (C=O), ~148 ppm (Ar C -O), ~130-120 ppm (Ar-C), ~115 ppm (t, -OC F₂H, J ≈ 260 Hz), ~35 ppm (-C H₂COOH) | The carbon of the difluoromethoxy group is split into a triplet by the two attached fluorine atoms with a large coupling constant. |

| ¹⁹F NMR | ~ -80 ppm (d, J ≈ 74 Hz) | The two fluorine atoms are equivalent and are split into a doublet by the single proton. |

| Mass Spec (ESI-) | m/z 201.04 [M-H]⁻ | Expected molecular ion peak in negative ionization mode. |

Synthesis Methodologies

The synthesis of 2-(Difluoromethoxy)phenylacetic acid can be approached from two primary retrosynthetic pathways. The choice of route often depends on the availability of starting materials, scale, and safety considerations.

Caption: Retrosynthetic analysis of 2-(Difluoromethoxy)phenylacetic acid.

Route 1: O-Difluoromethylation of 2-Hydroxyphenylacetic Acid

This is the most direct approach, involving the formation of the aryl difluoromethyl ether from a corresponding phenol. The key transformation is the reaction of a phenolate with a difluorocarbene (:CF₂) precursor[8][9]. Using the ester of 2-hydroxyphenylacetic acid is advisable to prevent side reactions involving the acidic carboxylic acid proton.

Mechanism Insight: The reaction typically proceeds via the thermal decarboxylation of a reagent like sodium chlorodifluoroacetate, which generates the electrophilic difluorocarbene. This carbene is then trapped by the nucleophilic phenolate anion, followed by protonation to yield the desired difluoromethyl ether[8].

Step 1a: Esterification of 2-Hydroxyphenylacetic Acid

-

Dissolve 2-hydroxyphenylacetic acid (1.0 eq) in methanol (approx. 0.2 M).

-

Add a catalytic amount of sulfuric acid (e.g., 2 mol%).

-

Reflux the mixture for 4-6 hours, monitoring by TLC until the starting material is consumed[10].

-

Cool the reaction, remove methanol under reduced pressure, and dissolve the residue in ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and then brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2-hydroxyphenylacetate, which can often be used without further purification.

Step 1b: O-Difluoromethylation

-

To a round-bottomed flask, add methyl 2-hydroxyphenylacetate (1.0 eq), cesium carbonate (1.5 eq), and sodium chlorodifluoroacetate (2.0 eq)[11].

-

Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon).

-

Add anhydrous DMF and a small amount of deionized water (e.g., DMF/H₂O 8:1 v/v)[11].

-

Heat the mixture to 100-110 °C and stir vigorously for 4-6 hours. The reaction should be vented as it generates CO₂.

-

Monitor the reaction by TLC or GC-MS. Upon completion, cool to room temperature.

-

Dilute with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude methyl 2-(difluoromethoxy)phenylacetate by silica gel column chromatography.

Step 1c: Saponification

-

Dissolve the purified ester in a mixture of THF and water.

-

Add lithium hydroxide (or NaOH) (1.5 eq) and stir at room temperature until hydrolysis is complete (monitored by TLC).

-

Remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 2-(Difluoromethoxy)phenylacetic acid.

Caption: Experimental workflow for the O-difluoromethylation route.

Route 2: Hydrolysis of 2-(Difluoromethoxy)phenylacetonitrile

This alternative route is efficient if the starting nitrile is commercially available or easily synthesized. The hydrolysis of a nitrile to a carboxylic acid is a fundamental and robust transformation in organic chemistry.

-

Place 2-(Difluoromethoxy)phenylacetonitrile (1.0 eq) (CAS 41429-22-5) in a round-bottom flask[12].

-

Add a 6M aqueous solution of sulfuric acid (a significant excess, e.g., 10-20 volumes).

-

Heat the mixture to reflux (approx. 110-120 °C) and stir vigorously for 8-12 hours[13]. The reaction progress can be monitored by the cessation of ammonia evolution (if using basic hydrolysis) or by TLC/GC-MS.

-

Cool the reaction mixture in an ice bath. The product may precipitate.

-

If a precipitate forms, collect it by filtration and wash thoroughly with cold water.

-

If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) (3x).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Recrystallization from a water/ethanol mixture can be performed for further purification if necessary.

Caption: Experimental workflow for the nitrile hydrolysis route.

Applications in Drug Discovery

The phenylacetic acid framework is a known pharmacophore in many drug classes[14]. The addition of the difluoromethoxy group provides a powerful tool for lead optimization.

-

Bioisosterism and Property Modulation: The -OCF₂H group is more lipophilic than a hydroxyl group and can act as a hydrogen bond donor. This unique combination allows for fine-tuning of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

-

Metabolic Blocking: The C-F bond is exceptionally strong. Placing the difluoromethoxy group at a site prone to metabolic oxidation (e.g., O-demethylation) can block this pathway, thereby increasing the drug's half-life.

-

Scaffold for Anti-Inflammatory Agents: A study on phenylacetic acid regioisomers with a N-difluoromethyl-dihydropyridone moiety showed potent dual inhibitory activity against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX)[2]. This suggests that building blocks like 2-(Difluoromethoxy)phenylacetic acid could be valuable starting points for developing novel anti-inflammatory drugs with a potentially improved safety profile compared to traditional NSAIDs.

Caption: Role of the scaffold in drug candidate optimization.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 2-(Difluoromethoxy)phenylacetic acid and its precursors.

-

Hazard Identification: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). It may also be harmful if swallowed or inhaled (H302, H332)[6].

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat[4][15].

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid all personal contact[4]. Prevent the formation of dust.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place[16].

This guide serves as a technical resource for the synthesis and application of 2-(Difluoromethoxy)phenylacetic acid. The methodologies and insights provided are intended to empower researchers in their pursuit of novel chemical entities with therapeutic potential.

References

- Facile In Situ Difluoromethylation of Phenols and Thiols Using Ethyl Bromodifluoroacet

- Difluoromethylation of Phenols. (2024). Organic Syntheses.

- Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate.

- Direct formylation of phenols using difluorocarbene as a safe CO surrog

- Difluoromethylation of Phenols. (2024). Organic Syntheses.

- comparative study of different synthesis routes for 2-Hydroxyphenylacetic acid. BenchChem.

- Technical Support Center: Synthesis of 2-Hydroxyphenylacetic Acid. BenchChem.

- 2-(Difluoromethoxy)

- 2-(Difluoromethoxy)phenylacetic acid Product Page.

- 86867-68-7 [2-(Difluoromethoxy)phenylacetic acid]. Acmec Biochemical.

- Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. (2021). MDPI.

- alpha,alpha-Difluorophenylacetic acid Safety D

- Glucuronidated Hydroxyphenylacetic and Hydroxyphenylpropanoic Acids as Standards for Bioavailability Studies with Flavonoids. (2025).

- Phenylacetic acid suppliers USA. WorldOfChemicals.

- Method for producing (2-hydroxyphenyl) acetic acid.

- 4-(Trifluoromethoxy)phenylacetic acid Safety Data Sheet. (2025). Thermo Fisher Scientific.

- Phenylacetic acid regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore: evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflamm

- Phenylacetic acid. Wikipedia.

- The Role of 2-Fluorophenylacetic Acid in Modern Pharmaceutical Synthesis. Grignard Reagents.

- Phenylacetic acid synthesis. Organic Syntheses.

- 2-(Difluoromethoxy)phenylacetonitrile Product Page. Key Organics.

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. Phenylacetic acid regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore: evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. CAS 86867-68-7 | 2621-3-76 | MDL MFCD00236237 | 2-(Difluoromethoxy)phenylacetic acid | SynQuest Laboratories [synquestlabs.com]

- 6. 86867-68-7[2-(Difluoromethoxy)phenylacetic acid]- Acmec Biochemical [acmec.com.cn]

- 7. phenylacetic acid suppliers USA [americanchemicalsuppliers.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. orgsyn.org [orgsyn.org]

- 12. keyorganics.net [keyorganics.net]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to 2-(Difluoromethoxy)phenylacetic acid

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of 2-(Difluoromethoxy)phenylacetic acid, a compound of interest for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

2-(Difluoromethoxy)phenylacetic acid is a derivative of phenylacetic acid characterized by a difluoromethoxy group at the ortho position of the phenyl ring. This substitution significantly influences the molecule's electronic properties and potential biological activity.

Table 1: Physicochemical Properties of 2-(Difluoromethoxy)phenylacetic acid

| Property | Value | Source |

| CAS Number | 86867-68-7 | [1] |

| Molecular Formula | C₉H₈F₂O₃ | [1][2] |

| Molecular Weight | 202.15 g/mol | [2] |

| Synonyms | 2-[2-(Difluoromethoxy)phenyl]acetic acid | [1] |

| InChI | InChI=1S/C9H8F2O3/c10-9(11)14-7-4-2-1-3-6(7)5-8(12)13/h1-4,9H,5H2,(H,12,13) | [2] |

| InChI Key | HQSIEUGDICOLBI-UHFFFAOYSA-N | [2] |

Molecular Structure Diagram

Caption: Molecular structure of 2-(Difluoromethoxy)phenylacetic acid.

Synthesis of 2-(Difluoromethoxy)phenylacetic acid

The synthesis of 2-(Difluoromethoxy)phenylacetic acid can be achieved through a multi-step process, commencing with a suitable precursor such as 2-chlorophenylacetic acid. A plausible synthetic route involves the initial conversion to 2-hydroxyphenylacetic acid, followed by a difluoromethylation reaction.

Synthetic Workflow Diagram

Caption: Synthetic workflow for 2-(Difluoromethoxy)phenylacetic acid.

Experimental Protocol: Synthesis of 2-Hydroxyphenylacetic Acid from 2-Chlorophenylacetic Acid

This procedure is adapted from established methods for the copper-catalyzed hydrolysis of chlorophenylacetic acids.[3][4]

Materials and Reagents:

Table 2: Reagents for the Synthesis of 2-Hydroxyphenylacetic Acid

| Reagent | Molar Mass ( g/mol ) |

| 2-Chlorophenylacetic acid | 170.57 |

| Sodium hydroxide | 40.00 |

| Copper (II) sulfate pentahydrate | 249.69 |

| High-boiling inert hydrocarbon solvent (e.g., Solvesso 200) | - |

| Water | 18.02 |

| 36% Hydrochloric acid | 36.46 |

| Isopropyl acetate | 102.13 |

Procedure:

-

Suspend solid sodium hydroxide pearls (24 g) in a high-boiling inert hydrocarbon solvent (100 ml) at room temperature in a reaction vessel equipped with a stirrer and condenser.

-

Add (2-Chlorophenyl)acetic acid (17.0 g) to the suspension and stir the mixture for 20 minutes.

-

Add copper (II) sulfate pentahydrate (1.0 g) as a catalyst to the reaction mixture.

-

Heat the reaction mixture to 180-200°C and maintain this temperature for 4-15 hours, monitoring the reaction progress by a suitable chromatographic technique (e.g., TLC or GC).

-

After completion, cool the reaction mixture to room temperature.

-

Add water (500 ml) and stir for 30 minutes.

-

Filter any insoluble material and separate the aqueous and organic phases.

-

Acidify the aqueous phase to a pH of 1 with 36% hydrochloric acid.

-

Extract the product with isopropyl acetate (2 x 250 ml).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-hydroxyphenylacetic acid.

Experimental Protocol: Difluoromethylation of 2-Hydroxyphenylacetic Acid

This protocol is a general method for the difluoromethylation of phenols and would require optimization for this specific substrate.

Materials and Reagents:

Table 3: Reagents for the Difluoromethylation of 2-Hydroxyphenylacetic Acid

| Reagent | Molar Mass ( g/mol ) |

| 2-Hydroxyphenylacetic acid | 152.15 |

| Sodium chlorodifluoroacetate | 152.46 |

| Cesium carbonate | 325.82 |

| N,N-Dimethylformamide (DMF) | 73.09 |

Procedure:

-

To a solution of 2-hydroxyphenylacetic acid in DMF, add cesium carbonate.

-

Heat the mixture to a temperature between 80-120°C.

-

Add sodium chlorodifluoroacetate portion-wise over a period of time.

-

Maintain the reaction at the elevated temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-(difluoromethoxy)phenylacetic acid.

Spectroscopic Data (Reference)

Table 4: ¹H NMR Data for Phenylacetic Acid

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl H | 7.29 - 7.37 | m |

| -CH₂- | 3.52 | s |

Source: BMRB Entry bmse000220, measured in D₂O[5]

Table 5: ¹³C NMR Data for Phenylacetic Acid

| Carbon Atom | Chemical Shift (δ, ppm) |

| Phenyl C1 | 140.01 |

| Phenyl C2, C6 | 131.87 |

| Phenyl C3, C5 | 131.37 |

| Phenyl C4 | 129.16 |

| -CH₂- | 47.17 |

| -COOH | 183.84 |

Source: BMRB Entry bmse000220, measured in D₂O[5]

Potential Biological Activity

Derivatives of phenylacetic acid containing a difluoromethyl group have shown promise as anti-inflammatory agents. A study on phenylacetic acid regioisomers with a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore demonstrated potent dual inhibitory activity against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[6] This suggests that 2-(Difluoromethoxy)phenylacetic acid may also possess anti-inflammatory properties, making it a molecule of interest for further investigation in drug discovery programs. The difluoromethoxy group can serve as a bioisostere for other functional groups and may enhance metabolic stability and binding affinity to biological targets.

References

- 1. CAS 86867-68-7 | 2621-3-76 | MDL MFCD00236237 | 2-(Difluoromethoxy)phenylacetic acid | SynQuest Laboratories [synquestlabs.com]

- 2. 2-(DIFLUOROMETHOXY)PHENYLACETIC ACID | CAS: 86867-68-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. bmse000220 Phenylacetic Acid at BMRB [bmrb.io]

- 6. Phenylacetic acid regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore: evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-(Difluoromethoxy)phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Difluoromethoxy Moiety

The introduction of fluorine-containing functional groups into bioactive molecules is a cornerstone of modern medicinal chemistry. Among these, the difluoromethoxy group (-OCF₂H) has garnered significant attention as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, offering a unique combination of properties. It can act as a lipophilic hydrogen bond donor, enhancing metabolic stability, solubility, and binding affinity to target proteins. 2-(Difluoromethoxy)phenylacetic acid is a valuable building block in the synthesis of a variety of pharmacologically active compounds, making its efficient synthesis a topic of considerable interest.

This technical guide provides a comprehensive overview of the primary synthetic pathways to 2-(Difluoromethoxy)phenylacetic acid, with a focus on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the different routes.

Core Synthetic Strategy: O-Difluoromethylation of a Phenolic Precursor

The most prevalent and logical approach to the synthesis of 2-(Difluoromethoxy)phenylacetic acid involves the introduction of the difluoromethoxy group onto a pre-existing phenylacetic acid framework bearing a hydroxyl group at the 2-position. This strategy hinges on the O-difluoromethylation of 2-hydroxyphenylacetic acid or a suitable derivative.

The key transformation is the reaction of a phenoxide with a difluorocarbene precursor. A widely used and effective reagent for this purpose is sodium chlorodifluoroacetate (ClCF₂COONa), which upon heating, decarboxylates to generate difluorocarbene (:CF₂).

Caption: Core O-Difluoromethylation Strategy

Part 1: Synthesis of the Key Precursor: 2-Hydroxyphenylacetic Acid

The successful synthesis of the target molecule is critically dependent on the efficient preparation of the starting material, 2-hydroxyphenylacetic acid. Several viable synthetic routes to this precursor exist, each with its own advantages and disadvantages.

Pathway 1.1: Hydrolysis of 2-Chlorophenylacetic Acid

A common and industrially relevant method for the synthesis of 2-hydroxyphenylacetic acid is the nucleophilic aromatic substitution of 2-chlorophenylacetic acid. This reaction is typically carried out at high temperatures in the presence of a strong base and a copper catalyst.

Caption: Synthesis of 2-Hydroxyphenylacetic Acid via Hydrolysis.[1][2][3][4][5]

-

Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, suspend solid sodium hydroxide pearls (e.g., 24 g) in a high-boiling inert organic solvent such as 'SOLVESSO' 200 (100 ml) at room temperature.[1][2]

-

Addition of Reactants: To the stirred suspension, add 2-chlorophenylacetic acid (e.g., 17.0 g) in one portion. Continue stirring for 20-30 minutes at ambient temperature.[1][4]

-

Catalyst Addition: Add copper(II) sulfate pentahydrate (e.g., 1.0 g) to the mixture.[1]

-

Reaction: Heat the reaction mixture to 180-200°C with vigorous stirring. The progress of the reaction can be monitored by gas-liquid chromatography (GLC) or thin-layer chromatography (TLC). The reaction is typically complete within 4-15 hours.[1][5]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add water (e.g., 500 ml) and stir for 30 minutes.

-

Filter off any insoluble material.

-

Separate the aqueous and organic phases.

-

Acidify the aqueous phase to a pH of 1-3.5 with concentrated hydrochloric acid.[1]

-

Extract the product with a suitable organic solvent, such as ethyl acetate or isopropyl acetate (e.g., 2 x 250 ml).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude product.

-

-

Purification: The crude 2-hydroxyphenylacetic acid can be purified by recrystallization from water or a mixture of acetic acid and water to yield a crystalline solid.[1]

Pathway 1.2: Reduction of Mandelic Acid Derivatives

Another approach to 2-hydroxyphenylacetic acid involves the reduction of the benzylic hydroxyl group of a mandelic acid derivative. This can be achieved through catalytic hydrogenation.[6]

Caption: Synthesis of 2-(Difluoromethoxy)phenylacetic Acid via Ester Intermediate.

Step 1: Esterification of 2-Hydroxyphenylacetic Acid (Illustrative)

-

To a solution of 2-hydroxyphenylacetic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the methyl ester.

Step 2: O-Difluoromethylation of Methyl 2-Hydroxyphenylacetate [7]

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar, combine methyl 2-hydroxyphenylacetate, cesium carbonate (1.5 equivalents), and dry N,N-dimethylformamide (DMF).

-

Degassing: Degas the mixture with nitrogen for approximately 1 hour.

-

Addition of Reagent: Add sodium chlorodifluoroacetate (2.8 equivalents) in one portion under a nitrogen stream.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture in an oil bath at 120°C for 2 hours. Vigorous gas evolution will be observed.

-

Work-up:

-

Cool the reaction to room temperature and dilute with deionized water.

-

Transfer the mixture to a separatory funnel and extract with a non-polar solvent such as hexanes (5 x 100 mL).

-

Wash the combined organic layers with saturated sodium chloride solution and then with a 10% aqueous solution of lithium chloride.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 2-(difluoromethoxy)phenylacetate.

-

Step 3: Hydrolysis of Methyl 2-(Difluoromethoxy)phenylacetate

-

Saponification: Dissolve the crude ester in a mixture of methanol and a 10% aqueous solution of sodium hydroxide.

-

Reaction: Stir the mixture at room temperature or gently heat until the hydrolysis is complete (monitored by TLC).

-

Work-up:

-

Remove the methanol under reduced pressure.

-

Wash the aqueous residue with a non-polar solvent (e.g., ether or dichloromethane) to remove any non-polar impurities.

-

Acidify the aqueous layer to a pH of 1-2 with concentrated hydrochloric acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to afford 2-(difluoromethoxy)phenylacetic acid.

-

-

Purification: The final product can be further purified by recrystallization or column chromatography.

Part 3: Comparative Analysis of Synthetic Pathways

| Parameter | Pathway 1.1: Hydrolysis of 2-Chlorophenylacetic Acid | Pathway 1.2: Reduction of Mandelic Acid | Pathway 2.1: O-Difluoromethylation |

| Starting Materials | 2-Chlorophenylacetic acid | Mandelic acid or its derivatives | 2-Hydroxyphenylacetic acid or its ester |

| Key Reagents | NaOH, Copper catalyst | H₂, Noble metal catalyst | Base (e.g., Cs₂CO₃), ClCF₂COONa |

| Reaction Conditions | High temperature (160-220°C), Atmospheric pressure | Moderate temperature and pressure | High temperature (120°C) |

| Reported Yields | 86% (for 2-hydroxyphenylacetic acid) [4] | Generally high | Good to excellent |

| Advantages | Industrially scalable, uses relatively inexpensive starting materials. | Can be a high-yielding and clean reaction. | Direct and efficient method for introducing the difluoromethoxy group. [7] |

| Disadvantages | High reaction temperatures, use of a heavy metal catalyst. | May require protection of other functional groups, catalyst cost. | Requires a multi-step process if starting from the carboxylic acid. |

Conclusion

The synthesis of 2-(difluoromethoxy)phenylacetic acid is most effectively achieved through a multi-step process commencing with the preparation of 2-hydroxyphenylacetic acid, followed by protection of the carboxylic acid, O-difluoromethylation, and subsequent deprotection. The hydrolysis of 2-chlorophenylacetic acid represents a robust and scalable method for obtaining the key phenolic precursor. The O-difluoromethylation using sodium chlorodifluoroacetate is a reliable and well-documented procedure for the introduction of the desired difluoromethoxy moiety. [7]The choice of a specific synthetic route will ultimately depend on factors such as the scale of the synthesis, the availability and cost of starting materials, and the desired purity of the final product.

References

- PrepChem. (n.d.). Preparation of mandelic acid (2-hydroxy-2-phenylacetic acid).

- BenchChem. (2025). Technical Support Center: Synthesis of 2-Hydroxyphenylacetic Acid. BenchChem.

- Organic Syntheses. (n.d.). Difluoromethylation of Phenols. Organic Syntheses Procedure.

- US Patent 5,221,772A. (1993).

- JP Patent H05132447A. (1993). Method for producing (2-hydroxyphenyl) acetic acid.

- Martinkova, M., et al. (2022). Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis. Molecules, 27(23), 8501.

- Wikipedia. (n.d.). Mandelic acid.

- US Patent 4,339,594A. (1982).

- CN Patent 101486638A. (2009).

- ChemicalBook. (n.d.). 2-Hydroxyphenylacetic acid | 614-75-5.

- BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-Hydroxyphenylacetic Acid from 2-Chlorophenylacetic Acid. BenchChem.

- Xu, X., et al. (2020). Visible-light-initiated tandem synthesis of difluoromethylated oxindoles in 2-MeTHF under additive-, metal catalyst-, external photosensitizer-free and mild conditions. Green Chemistry, 22(18), 5994-5999.

- Stenutz, R. (n.d.). 2-hydroxy-2-phenylacetic acid.

- Organic Syntheses. (n.d.). phenylacetic acid. Organic Syntheses Procedure.

- US Patent 5,698,735A. (1997).

- CN Patent 101550080A. (2009). Industrial preparation method of 2,3-difluorophenyl acetic acid.

- NCCHEMISTRY. (2023, March 10). NAGAI SYNTHESIS.HOW TO MAKE PHENYLACETIC ACID. YouTube.

- US Patent 6,653,502B2. (2003).

- Prakash, G. K. S., et al. (2013).

- BenchChem. (2025). comparative study of different synthesis routes for 2-Hydroxyphenylacetic acid. BenchChem.

- Inventiva Pharma. (n.d.).

- Erowid. (n.d.). Synthesis of Phenylacetic Acid.

- The Royal Society of Chemistry. (n.d.).

- Li, C., et al. (2021). N‐Difluoromethylation with sodium chlorodifluoroacetate.

- Wikipedia. (n.d.).

- SynQuest Laboratories. (n.d.). 2-(Difluoromethoxy)phenylacetic acid.

- Fisher Scientific. (n.d.). Methyl 2-(3,5-difluorophenyl)

- Request PDF. (2025, November 14).

- CN Patent 106928044A. (2017). A kind of preparation method of fluoro phenylacetic acid.

- askIITians. (2025, July 28). Benzaldehyde to α-hydroxyphenylacetic acid.

- Organic Syntheses. (n.d.). coumarone. Organic Syntheses Procedure.

- CN Patent 105669414A. (2016).

- askIITians. (2025, July 19). Benzaldehyde to alpha-Hydroxyphenylacetic acid.

- Vedantu. (n.d.). Benzaldehyde to alpha hydroxyphenylacetic acid class 12 chemistry CBSE.

- Vedantu. (n.d.). Give conversions: Benzaldehyde to alpha-Hydroxyphenylacetic acid.

Sources

- 1. benchchem.com [benchchem.com]

- 2. US5221772A - Preparation of 2-hydroxyphenyl-acetic acid - Google Patents [patents.google.com]

- 3. JPH05132447A - Method for producing (2-hydroxyphenyl) acetic acid - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. US4339594A - Process for the manufacture of phenylacetic acid and simple derivatives thereof - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Spectral Data of 2-(Difluoromethoxy)phenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral data for the compound 2-(Difluoromethoxy)phenylacetic acid (CAS No. 86867-68-7). Due to the limited availability of public experimental data, this document presents a combination of confirmed molecular information and predicted spectral characteristics for its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) analyses. The methodologies provided for data acquisition are based on standard analytical chemistry protocols for compounds of a similar nature. This guide is intended to serve as a reference for researchers and professionals involved in drug development and chemical synthesis.

Compound Identification

| Parameter | Value |

| Compound Name | 2-(Difluoromethoxy)phenylacetic acid |

| CAS Number | 86867-68-7 |

| Molecular Formula | C₉H₈F₂O₃ |

| Molecular Weight | 202.16 g/mol |

| Chemical Structure | |

| Structure of 2-(Difluoromethoxy)phenylacetic acid |

Predicted Spectral Data

The following tables summarize the predicted spectral data for 2-(Difluoromethoxy)phenylacetic acid. These predictions are based on the analysis of structurally similar compounds.

Predicted ¹H NMR Data

Note: Predicted data based on analogous compounds.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~7.2-7.5 | Multiplet | 4H | Aromatic protons |

| ~6.5-7.0 (triplet) | Triplet (t) | 1H | -OCHF₂ |

| ~3.7 | Singlet | 2H | -CH₂- |

Predicted ¹³C NMR Data

Note: Predicted data based on analogous compounds.

| Chemical Shift (δ) ppm | Assignment |

| ~175 | -COOH |

| ~150 (t) | C-OCHF₂ |

| ~130 | Aromatic CH |

| ~128 | Aromatic CH |

| ~125 | Aromatic C-CH₂ |

| ~122 | Aromatic CH |

| ~115 (t) | -OCHF₂ |

| ~112 | Aromatic CH |

| ~40 | -CH₂- |

Predicted ¹⁹F NMR Data

Note: Predicted data based on analogous compounds.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~ -80 to -90 | Doublet | ~50-60 (J H-F) | -OCHF₂ |

Predicted Mass Spectrometry (MS) Data

Note: Predicted data based on analogous compounds.

| m/z | Interpretation |

| 202.04 | [M]⁺ (Molecular Ion) |

| 157.04 | [M - COOH]⁺ |

| 135.03 | [M - OCHF₂ - H]⁺ |

| 91.05 | [C₇H₇]⁺ (Tropylium ion) |

Predicted Infrared (IR) Data

Note: Predicted data based on analogous compounds.

| Wavenumber (cm⁻¹) | Assignment |

| 2500-3300 (broad) | O-H stretch (Carboxylic acid) |

| ~1700 | C=O stretch (Carboxylic acid) |

| 1000-1200 | C-F stretch |

| ~1250 | C-O stretch |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the spectral data for 2-(Difluoromethoxy)phenylacetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and the presence of fluorine atoms in the molecule.

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(Difluoromethoxy)phenylacetic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

¹⁹F NMR Acquisition: Acquire the fluorine NMR spectrum. A specific probe for fluorine may be required. Use an external reference standard like CFCl₃.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) for ESI-MS, or introduce a small amount of the solid/liquid sample directly for EI-MS.

-

Ionization: Ionize the sample using either ESI (for softer ionization, often showing the molecular ion) or EI (for more fragmentation).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Data Acquisition: Record the mass-to-charge ratio (m/z) of the ions. For high-resolution mass spectrometry (HRMS), the exact mass can be determined to confirm the elemental composition.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

-

Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid compound with dry KBr powder and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and spectral characterization of a chemical compound.

Caption: General workflow from chemical synthesis to structural elucidation.

Conclusion

Unraveling the Antibacterial Action of 2-(Difluoromethoxy)phenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence detailing the mechanism of action for 2-(Difluoromethoxy)phenylacetic acid is not currently available in published scientific literature. This technical guide outlines a hypothesized mechanism of action based on the well-documented antibacterial activities of its parent compound, phenylacetic acid (PAA). The potential influence of the 2-difluoromethoxy substitution on the biological activity of PAA is also discussed as a basis for future research.

Introduction

Phenylacetic acid (PAA) is a naturally occurring organic compound known for its broad-spectrum antimicrobial properties.[1] Its derivative, 2-(Difluoromethoxy)phenylacetic acid, is a synthetic compound with potential for enhanced biological activity. This document provides an in-depth overview of the known antibacterial mechanism of PAA against various pathogens, with a particular focus on Agrobacterium tumefaciens, and posits a likely mechanism for its difluoromethoxy analog. Understanding these mechanisms is crucial for the rational design and development of novel anti-infective agents.

Proposed Mechanism of Action of Phenylacetic Acid

The antibacterial activity of PAA is multifaceted, primarily targeting the structural integrity and essential metabolic processes of bacterial cells. The proposed mechanism involves a cascade of events leading to bacterial cell death.[1][2]

Disruption of Bacterial Cell Membrane Integrity

A primary mode of action for PAA is the disruption of the bacterial cell membrane.[1] This leads to increased membrane permeability and the subsequent leakage of vital intracellular components.[1][3]

-

Increased Membrane Permeability: PAA is thought to intercalate into the lipid bilayer of the bacterial cell membrane, altering its fluidity and integrity.[3]

-

Leakage of Intracellular Contents: The compromised membrane allows for the uncontrolled efflux of nucleic acids, proteins, and soluble sugars from the cytoplasm, leading to a loss of essential molecules and ions required for cellular function.[1][2]

Inhibition of Protein Synthesis

PAA has been demonstrated to inhibit total protein synthesis in bacteria.[1][2] While the precise molecular target within the protein synthesis machinery has not been elucidated, this inhibition contributes significantly to its bacteriostatic and bactericidal effects. The disruption of protein production would halt essential cellular processes, including enzyme production, structural maintenance, and replication.

Interference with Cellular Metabolism

PAA also exerts its antibacterial effect by targeting key metabolic pathways:

-

Inhibition of Tricarboxylic Acid (TCA) Cycle Enzymes: PAA treatment has been shown to decrease the activity of malate dehydrogenase (MDH) and succinate dehydrogenase (SDH), two critical enzymes in the TCA cycle.[1][4] This disruption of central carbon metabolism would severely impair energy production (ATP synthesis) and the generation of biosynthetic precursors.

-

Induction of Oxidative Stress: Exposure to PAA leads to an increase in the intracellular levels of reactive oxygen species (ROS).[1][2][4] Elevated ROS can damage cellular macromolecules, including DNA, proteins, and lipids, contributing to cellular dysfunction and death.

The Hypothesized Role of the 2-(Difluoromethoxy) Group

The introduction of a difluoromethoxy (-OCF₂H) group at the 2-position of the phenyl ring in PAA is expected to modulate its physicochemical and biological properties.

-

Increased Lipophilicity: The fluorine atoms in the difluoromethoxy group are likely to increase the lipophilicity of the molecule compared to the parent PAA. This could enhance its ability to penetrate the bacterial cell membrane, potentially leading to a more potent disruption of membrane integrity and increased intracellular accumulation.

-

Altered Electronic Properties: The electron-withdrawing nature of the difluoromethoxy group can influence the acidity of the carboxylic acid moiety and the overall electron distribution of the aromatic ring. These changes could affect the compound's interaction with molecular targets, such as enzymes or membrane components.

Based on these considerations, it is hypothesized that 2-(Difluoromethoxy)phenylacetic acid will share the same fundamental mechanism of action as PAA but may exhibit enhanced potency due to improved membrane permeability and altered target interactions.

Quantitative Data

The following table summarizes the available quantitative data for the antibacterial activity of phenylacetic acid against Agrobacterium tumefaciens.

| Compound | Bacterial Strain | Parameter | Value | Reference |

| Phenylacetic Acid | Agrobacterium tumefaciens T-37 | IC₅₀ | 0.8038 mg/mL | [1][2][4][5] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of phenylacetic acid. These protocols can be adapted for the investigation of 2-(Difluoromethoxy)phenylacetic acid.

Determination of Minimum Inhibitory Concentration (MIC) and IC₅₀

This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

-

Bacterial Culture Preparation: Inoculate a single colony of the test bacterium (e.g., Agrobacterium tumefaciens) into a suitable liquid medium (e.g., Luria-Bertani broth) and incubate at the optimal temperature with shaking until the culture reaches the logarithmic growth phase.

-

Serial Dilution of the Test Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a series of two-fold dilutions of the stock solution in the liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Adjust the bacterial culture to a standardized concentration (e.g., 0.5 McFarland standard) and add a defined volume to each well of the microtiter plate containing the diluted compound. Include positive (no compound) and negative (no bacteria) controls.

-

Incubation: Incubate the microtiter plate at the optimal temperature for the bacterium for 18-24 hours.

-

Data Analysis: Determine the MIC as the lowest concentration of the compound at which no visible growth is observed. The IC₅₀ (the concentration that inhibits 50% of bacterial growth) can be determined by measuring the optical density (e.g., at 600 nm) of each well and calculating the percentage of growth inhibition relative to the positive control.

Cell Membrane Permeability Assay (Relative Conductivity)

This assay measures the leakage of electrolytes from the cytoplasm as an indicator of membrane damage.

-

Bacterial Culture and Treatment: Grow the bacterial culture to the logarithmic phase, harvest the cells by centrifugation, and wash them with a low-conductivity buffer (e.g., 5% glucose solution). Resuspend the cells in the same buffer and treat with the test compound at its IC₅₀ concentration. Use a vehicle control (e.g., DMSO) and a positive control (e.g., a known membrane-disrupting agent).

-

Conductivity Measurement: Measure the electrical conductivity of the bacterial suspension at various time points (e.g., 0, 1, 2, 3, 4, 5 hours) using a conductivity meter.

-

Total Conductivity: After the final time point, boil the bacterial suspension for 5 minutes to induce complete cell lysis and measure the conductivity again to obtain the total conductivity.

-

Calculation: Calculate the relative conductivity at each time point using the formula: Relative Conductivity (%) = (Conductivity at time t / Total Conductivity) x 100.

Nucleic Acid and Protein Leakage Assay

This protocol quantifies the release of nucleic acids and proteins from damaged bacterial cells.

-

Bacterial Culture and Treatment: Prepare and treat the bacterial suspension as described in the cell membrane permeability assay.

-

Sample Collection and Centrifugation: At different time intervals, collect aliquots of the bacterial suspension and centrifuge to pellet the cells.

-

Spectrophotometric Measurement: Measure the absorbance of the supernatant at 260 nm for nucleic acid leakage and at 280 nm for protein leakage using a UV-Vis spectrophotometer.

-

Data Analysis: An increase in the absorbance at 260 nm and 280 nm in the treated samples compared to the control indicates membrane damage and leakage of intracellular contents.

Inhibition of Protein Synthesis (SDS-PAGE Analysis)

This method visualizes the effect of the test compound on total protein synthesis.

-

Bacterial Culture and Treatment: Grow the bacterial culture to the mid-logarithmic phase and then treat with the test compound at its IC₅₀ concentration for a defined period.

-

Protein Extraction: Harvest the bacterial cells by centrifugation, wash with a suitable buffer, and lyse the cells (e.g., by sonication or using a lysis buffer).

-

Protein Quantification: Determine the total protein concentration in the cell lysates using a standard method (e.g., Bradford assay).

-

SDS-PAGE: Load equal amounts of total protein from treated and untreated samples onto a sodium dodecyl sulfate-polyacrylamide gel. Run the gel to separate the proteins by molecular weight.

-

Visualization and Analysis: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) and visualize the protein bands. A general decrease in the intensity of protein bands in the treated sample compared to the control indicates inhibition of protein synthesis.

Visualizations

The following diagrams illustrate the proposed mechanism of action of phenylacetic acid and the experimental workflow for its investigation.

Caption: Proposed multi-target mechanism of phenylacetic acid.

Caption: Workflow for investigating antibacterial mechanisms.

References

- 1. The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

Biological activity of 2-(Difluoromethoxy)phenylacetic acid

An In-depth Technical Guide to the Biological Activity of 2-(Difluoromethoxy)phenylacetic Acid

Abstract

2-(Difluoromethoxy)phenylacetic acid is a fluorinated derivative of phenylacetic acid, a compound with known biological activities. The introduction of the difluoromethoxy group (-OCHF₂) is a key strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity, metabolic stability, and acidity, which can significantly influence a molecule's biological profile. While direct research on 2-(Difluoromethoxy)phenylacetic acid is limited, this guide synthesizes available information on its parent compound and structurally related analogues to build a comprehensive profile of its predicted biological activities, potential mechanisms of action, and key experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals exploring novel small molecules for therapeutic applications.

Introduction and Chemical Profile

Phenylacetic acid (PAA) is an organic compound that functions as a catabolite of phenylalanine and is recognized as a plant auxin.[1][2] Its derivatives have been explored for various therapeutic purposes, including the treatment of urea cycle disorders and as building blocks for drugs like penicillin G and diclofenac.[1] The strategic addition of fluorine atoms, as in 2-(Difluoromethoxy)phenylacetic acid, is a well-established method to enhance drug-like properties. The difluoromethoxy group can serve as a bioisostere for other functional groups, improve binding affinity to target proteins, and increase metabolic stability by blocking sites susceptible to oxidative metabolism.

This guide will explore the potential biological activities of 2-(Difluoromethoxy)phenylacetic acid by examining evidence from closely related compounds, focusing primarily on anti-inflammatory and antimicrobial activities.

Chemical Properties

| Property | Value | Source |

| Chemical Name | 2-(Difluoromethoxy)phenylacetic acid | [3][4] |

| CAS Number | 86867-68-7 | [3][4][5][6] |

| Molecular Formula | C₉H₈F₂O₃ | [3] |

| Molecular Weight | 202.15 g/mol | [3] |

| Synonyms | 2-[2-(Difluoromethoxy)phenyl]acetic acid | [4][6] |

Safety and Handling

As with any research chemical, proper safety precautions are paramount. The available safety data for this compound and its close analogues indicate that it should be handled with care.

| Hazard Statement | GHS Classification | Notes | Source |

| H315 | Skin irritation (Category 2) | Causes skin irritation. | [7][8][9][10] |

| H319 | Eye irritation (Category 2A) | Causes serious eye irritation. | [7][8][9][10] |

| H335 | Specific target organ toxicity - single exposure (Category 3) | May cause respiratory irritation. | [7][8][9][10] |

Handling Recommendations: Use only in a well-ventilated area.[7][9] Wear protective gloves, clothing, and eye/face protection.[7][9][11] Wash skin thoroughly after handling.[7] Store in a cool, dry place in a tightly sealed container.[7][11]

Synthesis Pathway

A plausible synthesis of 2-(Difluoromethoxy)phenylacetic acid involves two key stages: the introduction of the difluoromethoxy group onto a phenol, followed by the elaboration of the acetic acid side chain. This approach leverages established methodologies in organic synthesis.

-

Difluoromethylation of a Phenol Precursor: The synthesis would likely start with a suitable 2-hydroxyphenylacetate precursor. The difluoromethoxy group can be installed via the reaction of the corresponding phenol with a difluorocarbene precursor, such as sodium 2-chloro-2,2-difluoroacetate, under thermal conditions.[12] This reaction proceeds through the generation of electrophilic difluorocarbene, which is then trapped by the phenolate.

-

Side-Chain Construction: Alternatively, if starting from 2-(difluoromethoxy)phenol, the acetic acid moiety can be constructed. A common strategy for analogous phenylacetic acids involves Palladium-catalyzed Suzuki coupling between an aryl boronic acid and an alkyl halide, which has proven effective for Csp²-Csp³ bond formation.[13]

Caption: Plausible synthetic routes to 2-(Difluoromethoxy)phenylacetic acid.

Predicted Biological Activities and Mechanisms of Action

Anti-inflammatory Activity: Dual COX-2/5-LOX Inhibition

A key area of interest is anti-inflammatory activity. A study on a novel class of phenylacetic acid regioisomers featuring a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore demonstrated potent dual inhibitory activity against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[14] The compound 2-(1-Difluoromethyl-2-oxo-1,2-dihydropyridin-4-yl)phenylacetic acid was identified as a particularly potent anti-inflammatory agent.[14]

Mechanism of Action: The COX and LOX enzymes are crucial mediators in the arachidonic acid cascade, which produces pro-inflammatory prostaglandins and leukotrienes.

-

COX-2 Inhibition: Non-steroidal anti-inflammatory drugs (NSAIDs) primarily target COX enzymes. Selective COX-2 inhibition is desirable as it reduces inflammation while minimizing the gastrointestinal side effects associated with inhibiting the constitutively expressed COX-1.

-

5-LOX Inhibition: The 5-LOX pathway produces leukotrienes, which are potent mediators of inflammation and allergic responses.

-

Dual Inhibition: Simultaneously inhibiting both pathways offers a broader anti-inflammatory effect and may circumvent the shunting of arachidonic acid metabolism to the LOX pathway that can occur with selective COX inhibitors.

Molecular modeling from the study suggests that the N-difluoromethyl moiety plays a critical role by inserting into a secondary pocket of the COX-2 enzyme, conferring selectivity, and binding near the catalytic iron center of the 5-LOX enzyme.[14] This strongly suggests that the difluoromethyl group present in 2-(Difluoromethoxy)phenylacetic acid could also contribute to potent and potentially selective interactions with these inflammatory enzymes.

Caption: The Arachidonic Acid Cascade and targets for anti-inflammatory drugs.

Antimicrobial Activity

The parent compound, phenylacetic acid, is known to possess bacteriostatic activity.[15][16] Studies have shown that PAA and its derivatives can be fully incorporated into bacterial model membranes, disrupting their organization and fluidity.[15] This disruption of the lipid bilayer is a key mechanism linked to its bacteriostatic and bactericidal effects.[15][16]

Mechanism of Action: The ability of these molecules to partition into biomembranes correlates positively with their bacteriostatic activity.[15] By inserting into the hydrophobic core of the lipid bilayer, they disrupt the interactions between lipid molecules. This can lead to:

-

Increased membrane fluidity and permeability.

-

Impaired function of membrane-bound proteins (e.g., those involved in transport and energy generation).

-

Loss of membrane integrity, ultimately inhibiting bacterial growth.

Given that the difluoromethoxy group increases lipophilicity, it is highly probable that 2-(Difluoromethoxy)phenylacetic acid would effectively partition into bacterial membranes, suggesting it may possess significant antimicrobial properties, potentially exceeding those of the parent PAA.

Modulation of Cellular Stress Pathways

Research has also implicated phenylacetic acid, a known uremic toxin, in the pathology of vascular changes in chronic kidney disease (CKD).[17] In human aortic endothelial cells, PAA was shown to stimulate the secretion of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) and increase the generation of Reactive Oxygen Species (ROS).[17] The study found that PAA-induced TNF-α secretion was dependent on ROS production.[17] This activity is concentration-dependent, occurring at levels found in end-stage CKD patients.[17] This suggests a potential role for PAA derivatives in modulating cellular stress and inflammatory signaling in vascular cells, which could be a double-edged sword depending on the therapeutic context.

Experimental Protocols for Biological Evaluation

To validate the predicted activities of 2-(Difluoromethoxy)phenylacetic acid, the following standard experimental protocols are recommended.

Protocol: Dual COX-2/5-LOX Inhibition Assay (In Vitro)

This protocol outlines a cell-free enzymatic assay to determine the inhibitory potential (IC₅₀) of the test compound.

Objective: To quantify the inhibition of human recombinant COX-2 and 5-LOX enzymes.

Materials:

-

Human recombinant COX-2 and 5-LOX enzymes

-

Arachidonic acid (substrate)

-

Colorimetric or fluorometric COX-2 and 5-LOX inhibitor screening assay kits

-

2-(Difluoromethoxy)phenylacetic acid (test compound)

-

Celecoxib (COX-2 selective inhibitor control)

-

Zileuton (5-LOX inhibitor control)

-

DMSO (vehicle)

-

96-well microplates

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of 2-(Difluoromethoxy)phenylacetic acid in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in the appropriate assay buffer. Do the same for control inhibitors.

-

COX-2 Assay Setup: a. In a 96-well plate, add assay buffer to all wells. b. Add 10 µL of the diluted test compound, control inhibitor, or DMSO (vehicle control) to respective wells. c. Add 10 µL of human recombinant COX-2 enzyme to all wells except the background control. d. Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction. e. Initiate the reaction by adding 10 µL of arachidonic acid substrate to all wells. f. Incubate at 37°C for 10 minutes. g. Stop the reaction and measure the product formation (e.g., Prostaglandin E2) using the detection method specified by the kit (e.g., colorimetric measurement at 450 nm).

-

5-LOX Assay Setup: a. Follow a similar procedure as the COX-2 assay, using the 5-LOX enzyme and its specific assay kit components. The endpoint is typically the measurement of leukotriene products.

-

Data Analysis: a. Subtract the background reading from all wells. b. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control: % Inhibition = 100 * (1 - (Sample_Signal / Vehicle_Signal)). c. Plot the % Inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of the compound that prevents visible bacterial growth.

Objective: To assess the bacteriostatic activity against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

Materials:

-

Bacterial strains (S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

2-(Difluoromethoxy)phenylacetic acid (test compound)

-

Vancomycin and Gentamicin (positive controls)

-

DMSO (vehicle)

-

Sterile 96-well microplates

-

Spectrophotometer (for inoculum standardization)

-

37°C incubator

Procedure:

-

Inoculum Preparation: Culture bacteria overnight in MHB. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB, typically starting from 256 µg/mL down to 0.5 µg/mL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.

-

Controls: Include a positive control (bacteria in MHB with no compound), a negative control (MHB only), and a vehicle control (bacteria in MHB with DMSO at the highest concentration used).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by reading the optical density at 600 nm.

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Conclusion and Future Directions

2-(Difluoromethoxy)phenylacetic acid represents an intriguing molecule for chemical biology and drug discovery. Based on robust evidence from its parent compound and structurally related analogues, it is predicted to possess significant biological activities.

-

Strong Potential as an Anti-inflammatory Agent: The known ability of a difluoromethyl-containing phenylacetic acid analogue to dually inhibit COX-2 and 5-LOX provides a strong rationale for investigating this compound as a novel anti-inflammatory drug.[14]

-

Likely Antimicrobial Properties: The increased lipophilicity conferred by the difluoromethoxy group suggests a high probability of effective bacterial membrane disruption, making it a promising candidate for antimicrobial research.[15]

Future research should focus on:

-

Direct In Vitro Validation: Performing the enzymatic and MIC assays described above to confirm the predicted activities and determine potency (IC₅₀/MIC values).

-

Cell-Based Assays: Evaluating the compound's effects on inflammatory cytokine production (e.g., TNF-α, IL-6) in immune cells (e.g., macrophages) and assessing its cytotoxicity profile in mammalian cell lines.

-

Mechanism of Action Studies: Utilizing molecular docking and biophysical techniques to confirm its binding interactions with target enzymes like COX-2 and 5-LOX.

-

In Vivo Efficacy: Progressing to animal models of inflammation (e.g., carrageenan-induced paw edema) or infection to assess in vivo efficacy, pharmacokinetics, and safety.

By systematically pursuing these investigations, the scientific community can fully elucidate the therapeutic potential of 2-(Difluoromethoxy)phenylacetic acid.

References

- 1. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 2. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(DIFLUOROMETHOXY)PHENYLACETIC ACID | CAS: 86867-68-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. CAS 86867-68-7 | 2621-3-76 | MDL MFCD00236237 | 2-(Difluoromethoxy)phenylacetic acid | SynQuest Laboratories [synquestlabs.com]

- 5. 2abiotech.net [2abiotech.net]

- 6. 2-(Difluoromethoxy)phenylacetic acid - CAS:86867-68-7 - Sunway Pharm Ltd [3wpharm.com]

- 7. aksci.com [aksci.com]

- 8. westliberty.edu [westliberty.edu]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. 2,2-Difluoro-2-phenylacetic acid | C8H6F2O2 | CID 726153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. inventivapharma.com [inventivapharma.com]

- 14. Phenylacetic acid regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore: evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Phenylacetic acid stimulates reactive oxygen species generation and tumor necrosis factor-α secretion in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of 2-(Difluoromethoxy)phenylacetic Acid: Synthesis, Potential Biological Activities, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Difluoromethoxy)phenylacetic acid is a fluorinated analog of phenylacetic acid, a structural motif present in several non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of the difluoromethoxy group is a common strategy in medicinal chemistry to enhance metabolic stability, potency, and pharmacokinetic properties. This technical guide provides a comprehensive review of 2-(Difluoromethoxy)phenylacetic acid, including a plausible synthetic pathway, hypothesized biological activities based on structurally related compounds, and detailed experimental protocols for its evaluation as a potential anti-inflammatory agent. This document is intended to serve as a foundational resource for researchers interested in the investigation and development of this and similar compounds.

Chemical Properties

This section summarizes the key chemical identifiers for 2-(Difluoromethoxy)phenylacetic acid.

| Property | Value |

| IUPAC Name | 2-(Difluoromethoxy)phenylacetic acid |

| CAS Number | 86867-68-7 |

| Molecular Formula | C₉H₈F₂O₃ |

| Molecular Weight | 202.16 g/mol |

| Canonical SMILES | C1=CC=C(C(=C1)C(F)F)OCC(=O)O |

| InChI Key | HQSIEUGDICOLBI-UHFFFAOYSA-N |

Proposed Synthesis

Currently, there is no specific literature detailing the synthesis of 2-(Difluoromethoxy)phenylacetic acid. However, based on established organic chemistry methodologies, a plausible two-step synthetic route can be proposed starting from the readily available methyl 2-hydroxyphenylacetate.

Synthetic Pathway

The proposed synthesis involves two key steps:

-

Difluoromethylation: The phenolic hydroxyl group of methyl 2-hydroxyphenylacetate is difluoromethylated.

-

Hydrolysis: The methyl ester is hydrolyzed to the corresponding carboxylic acid.

Caption: Proposed synthetic pathway for 2-(Difluoromethoxy)phenylacetic acid.

Experimental Protocols

This protocol is adapted from general procedures for the difluoromethylation of phenols.

-

Reaction Setup: To a solution of methyl 2-hydroxyphenylacetate (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base such as potassium carbonate (2-3 equivalents).

-

Difluoromethylating Agent Addition: Add a difluoromethylating agent such as sodium chlorodifluoroacetate (2-3 equivalents).

-

Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 to 120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

This protocol describes a standard ester hydrolysis.

-

Reaction Setup: Dissolve methyl 2-(difluoromethoxy)phenylacetate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

-

Hydrolysis: Add an excess of a base, such as lithium hydroxide (LiOH) (2-4 equivalents), to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

-